![molecular formula C17H18N2OS B14387395 2-[(2-Phenoxyethyl)sulfanyl]-5-phenyl-4,5-dihydro-1H-imidazole CAS No. 89446-84-4](/img/structure/B14387395.png)
2-[(2-Phenoxyethyl)sulfanyl]-5-phenyl-4,5-dihydro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Phenoxyethyl)sulfanyl]-5-phenyl-4,5-dihydro-1H-imidazole is a chemical compound known for its unique structure and potential applications in various fields. This compound features a combination of phenyl, phenoxyethyl, and sulfanyl groups attached to an imidazole ring, which contributes to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Phenoxyethyl)sulfanyl]-5-phenyl-4,5-dihydro-1H-imidazole typically involves the reaction of 2-phenoxyethyl bromide with thiourea to form 2-phenoxyethylthiourea. This intermediate is then reacted with benzaldehyde and ammonium acetate under reflux conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Phenoxyethyl)sulfanyl]-5-phenyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The phenyl and phenoxyethyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted phenyl or phenoxyethyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Studied for its possible therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-[(2-Phenoxyethyl)sulfanyl]-5-phenyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The sulfanyl group may play a crucial role in its binding affinity and specificity, while the imidazole ring can interact with active sites of enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[2-(4-Methylphenoxy)ethyl]-2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole
- 2-[(2-Phenoxyethyl)sulfanyl]-1H-benzimidazole
Uniqueness
2-[(2-Phenoxyethyl)sulfanyl]-5-phenyl-4,5-dihydro-1H-imidazole stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
89446-84-4 |
|---|---|
Formule moléculaire |
C17H18N2OS |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
2-(2-phenoxyethylsulfanyl)-5-phenyl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C17H18N2OS/c1-3-7-14(8-4-1)16-13-18-17(19-16)21-12-11-20-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,18,19) |
Clé InChI |
GVFDZGDLTXNWGT-UHFFFAOYSA-N |
SMILES canonique |
C1C(NC(=N1)SCCOC2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


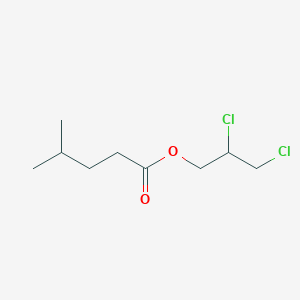


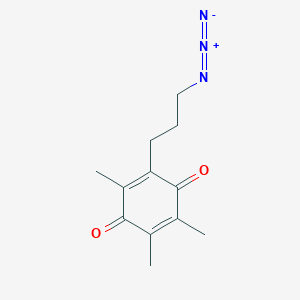

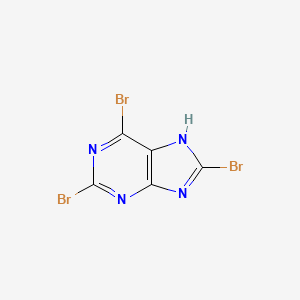
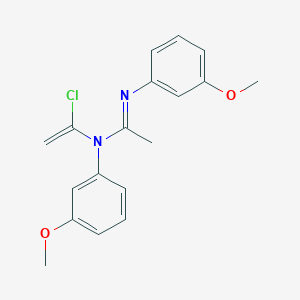
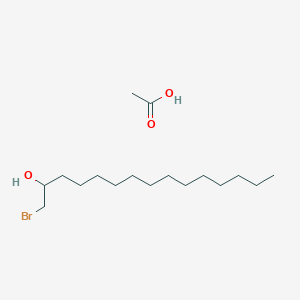
![2-[4-[(E)-hydrazinylidenemethyl]-1H-pyrazol-5-yl]phenol](/img/structure/B14387359.png)
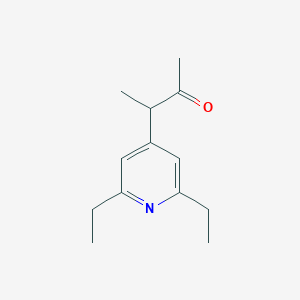
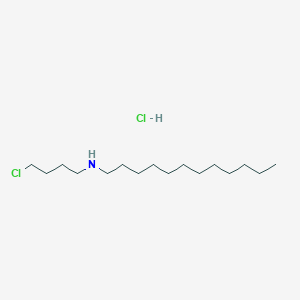
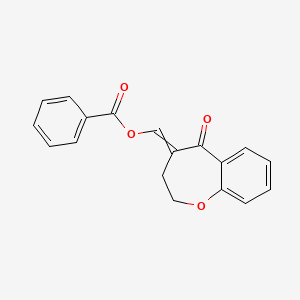
![2-[(5-Bromo-2-chloro-6-methylpyrimidin-4-yl)amino]benzoic acid](/img/structure/B14387402.png)
![2,2'-{[2-(Dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dithiophene](/img/structure/B14387403.png)
